molecular formula C14H19ClN2 B13717433 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride CAS No. 1172945-54-8

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride

Cat. No.: B13717433
CAS No.: 1172945-54-8
M. Wt: 250.77 g/mol
InChI Key: SDHFRGAQLPJULG-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride (CAS No. 848499-31-0) is a quinoline derivative substituted with amino, dimethyl, and propyl groups at positions 2, 6/7, and 3, respectively, and stabilized as a hydrochloride salt. Quinoline derivatives are notable for their diverse pharmacological applications, including antimicrobial and anticancer activities. The hydrochloride salt form typically enhances water solubility, which is critical for bioavailability in drug development .

Properties

CAS No.

1172945-54-8

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

6,7-dimethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H

InChI Key

SDHFRGAQLPJULG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl

Origin of Product

United States

Preparation Methods

Classical Skraup Synthesis Adaptation

One common approach to quinoline derivatives, including 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride, involves the Skraup synthesis. This method typically reacts aniline derivatives with carbonyl compounds under acidic conditions to form the quinoline ring system. The reaction parameters such as temperature, acid concentration, and reaction time are critical for optimizing yield and purity. Although this method is classical, it often requires extensive optimization for specific substitutions like methyl and propyl groups at defined positions.

Multi-Step Synthetic Route via Quinazoline Intermediates

A patented chemical synthesis process, while primarily describing 2-chloro-4-amino-6,7-dimethyl quinazoline derivatives, provides valuable insights into related quinoline synthesis strategies that can be adapted for this compound. The process involves:

  • Step 1: Nitration
    Starting from veratrole (1,2-dimethoxybenzene), nitration with nitric acid at low temperature (-10 to 30 °C) produces 3,4-dimethoxynitrobenzene. The molar ratio of veratrole to nitric acid ranges from 1:1.5 to 1:10, with reaction times between 1 to 10 hours.

  • Step 2: Reduction
    The nitro intermediate is hydrogenated in an organic solvent using a catalyst such as Raney nickel under 0.8–2.5 MPa hydrogen pressure at 65 °C for 2–4 hours to yield 3,4-dimethoxyaniline.

  • Step 3: Urea Formation
    3,4-Dimethoxyaniline reacts with triphosgene and cyanamide in an organic solvent at 0–10 °C initially, then warmed to 50–100 °C to form 3,4-dimethoxyphenyl cyano urea.

  • Step 4: Cyclization and Hydrolysis
    The urea intermediate undergoes cyclization with phosphorus pentachloride and phosphorus oxychloride at 10–120 °C for 2–5 hours, followed by acidic hydrolysis (e.g., with hydrochloric acid) to form the quinazoline salt intermediate.

  • Step 5: Alkali Refining
    The quinazoline salt is treated with alkaline organic bases such as triethylamine in alcohol solvents at 0–100 °C to yield the final quinoline derivative.

Although this patent focuses on quinazoline intermediates, the methodology of stepwise functional group transformations, nitration, reduction, urea formation, and cyclization can be adapted for synthesizing quinoline derivatives with methyl and propyl substitutions, including this compound.

Halogenation and Amination of Quinoline Precursors

Research literature describes the preparation of 2-aminoquinoline derivatives by halogenation (chlorination) of quinolin-2-ones with phosphorus oxychloride at elevated temperatures (e.g., 120 °C for 6 hours), followed by nucleophilic substitution with amines to introduce the amino group at the 2-position. This method can be adapted to introduce amino groups into methyl- and propyl-substituted quinoline cores.

Comparative Data Table of Preparation Steps

Step Reaction Conditions Key Reagents/Intermediates Yield (%) Notes
Nitration Veratrole + HNO3, -10 to 30 °C, 1–10 h 3,4-Dimethoxynitrobenzene Not specified Low temperature to control selectivity
Reduction H2, Raney Ni catalyst, 65 °C, 0.8–2.5 MPa, 2–4 h 3,4-Dimethoxyaniline 95 High yield, catalyst critical
Urea Formation Triphosgene, cyanamide, 0–10 °C to 50–100 °C, 5–8 h 3,4-Dimethoxyphenyl cyano urea 90 Controlled temperature ramping
Cyclization & Hydrolysis PCl5, POCl3, 10–120 °C, 2–5 h + Acid hydrolysis 2-Chloro-4-amino-6,7-dimethoxyquinazoline salt 70 Requires precise temperature control
Alkali Refining Triethylamine, methanol, 0–100 °C, 10–60 min Final quinoline hydrochloride salt Not specified Organic base promotes salt formation

Research Findings and Optimization Notes

  • The nitration step benefits from slow addition of nitric acid to veratrole at low temperatures to minimize side reactions and maximize regioselectivity for the 3,4-positions.

  • Hydrogenation requires careful control of pressure and catalyst loading to achieve complete reduction without over-reduction or catalyst poisoning.

  • The urea formation step is sensitive to temperature; initial low temperature prevents premature side reactions, while subsequent heating drives completion.

  • Cyclization with phosphorus pentachloride and phosphorus oxychloride is a critical step for ring closure, with reaction temperature and time directly influencing yield and purity.

  • Final alkali refining with triethylamine or similar bases in alcohol solvents ensures conversion to the hydrochloride salt form, improving compound stability and crystallinity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The amino group at the 2-position activates the quinoline ring toward electrophilic substitution, primarily at the 5- and 8-positions due to electronic and steric effects from the methyl and propyl groups.

Electrophile Conditions Product Yield Reference
Nitronium ionHNO₃/H₂SO₄, 0–5°C, 2 h5-Nitro-2-amino-6,7-dimethyl-3-propylquinoline55–60%
BromineBr₂/CHCl₃, 25°C, 1 h8-Bromo-2-amino-6,7-dimethyl-3-propylquinoline48%
Acetyl chlorideAlCl₃ catalyst, reflux, 4 h5-Acetyl-2-amino-6,7-dimethyl-3-propylquinoline62%

Key Observations :

  • Nitration occurs preferentially at the 5-position due to steric hindrance from the 6,7-dimethyl groups.

  • Bromination favors the 8-position, likely due to directing effects of the amino group.

Acylation and Alkylation Reactions

The primary amine undergoes nucleophilic reactions with acylating and alkylating agents.

Acylation

Reagent Conditions Product Yield Reference
Acetic anhydridePyridine, 80°C, 3 hN-Acetyl-2-amino-6,7-dimethyl-3-propylquinoline85%
Benzoyl chlorideEt₃N, DCM, 25°C, 12 hN-Benzoyl-2-amino-6,7-dimethyl-3-propylquinoline78%

Alkylation

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methyl-2-amino-6,7-dimethyl-3-propylquinoline70%
Ethyl bromoacetateNaH, THF, 0°C → 25°C, 8 hN-(Ethoxycarbonylmethyl)-2-amino-6,7-dimethyl-3-propylquinoline65%

Mechanistic Notes :

  • Acylation proceeds via a two-step mechanism: initial proton abstraction by pyridine/Et₃N, followed by nucleophilic attack on the acylating agent.

  • Alkylation requires polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Metal-Catalyzed Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, as demonstrated in the synthesis of 4-aminoquinoline derivatives .

Imidoylative Sonogashira Coupling

General Procedure :

  • React 2-bromoaniline derivatives with terminal alkynes and tert-butyl isocyanide.

  • Catalytic system: Pd(PPh₃)₄ (5 mol %), CuBr (15 mol %), Cs₂CO₃ base.

  • Solvent: DMF at 90°C for 16 h.

Entry Alkyne Product Yield Reference
1Phenylacetylene4-(tert-Butylamino)-6,7-dimethyl-3-propylquinoline61%
21-Hexyne4-(tert-Butylamino)-6,7-dimethyl-3-propylquinoline58%

Optimized Conditions :

  • Catalyst : Pd/Xantphos (5 mol %) with CuBr (15 mol %).

  • Base : Cs₂CO₃ (2 equiv).

  • Solvent : DMF outperforms DMSO or THF due to improved ligand stability .

Acid-Mediated Cyclization

Protonation of intermediates in HCl facilitates quinoline ring formation :

Procedure :

  • Post-coupling, treat with 2 M HCl (4 mL) at 25°C for 15 min.

  • Neutralize with NaHCO₃, extract with CH₂Cl₂.

Key Insight :

  • Cyclization efficiency depends on HCl concentration and reaction time, with excess acid leading to byproducts .

Metal Complexation

The amino group coordinates with transition metals, forming complexes for catalytic or materials science applications.

Metal Salt Conditions Complex Application Reference
CuCl₂EtOH/H₂O, 25°C, 2 h[Cu(C₁₆H₂₁N₂)Cl₂]Antimicrobial studies
Fe(NO₃)₃MeOH, reflux, 6 h[Fe(C₁₆H₂₁N₂)(NO₃)₃]Oxidation catalysis

Structural Analysis :

  • IR spectra show shifts in N–H stretching (3300 cm⁻¹ → 3100 cm⁻¹) upon metal coordination.

Oxidation Reactions

The propyl side chain undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 0°C, 1 h2-Amino-6,7-dimethyl-3-(propanoic acid)quinoline40%
OzoneCH₂Cl₂, −78°C, 30 min2-Amino-6,7-dimethyl-3-(propanal)quinoline55%

Limitations :

  • Over-oxidation leads to quinoline ring degradation, necessitating low temperatures.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of quinoline derivatives, including 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride.

  • Mechanism of Action : Quinoline derivatives have been shown to inhibit the growth of various cancer cell lines. They can induce apoptosis and disrupt cell cycle progression in solid tumors such as breast carcinoma and hepatocellular carcinoma. The compound can be administered through various routes including oral and intravenous methods .
  • Case Studies : Research has indicated that specific quinoline derivatives exhibit significant efficacy against chronic myelogenous leukemia and other hematologic cancers. A study demonstrated that dosages ranging from 8 mg/kg/day to 12 mg/kg/day over a period of 5 to 10 days resulted in notable tumor regression in animal models .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Evaluation Methodology : Antibacterial activity was assessed using the agar diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications of quinoline compounds enhanced their antibacterial efficacy compared to traditional antibiotics like ampicillin and gentamicin .
  • Results Summary : Compounds derived from this class showed promising activity against both gram-positive and gram-negative bacteria, suggesting potential for development into new antibacterial agents .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of quinoline derivatives:

  • Research Findings : Some studies suggest that derivatives like this compound may protect neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's disease. The compound has been linked with promoting the proliferation of mesenchymal stem cells, which could aid in neuroregeneration .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical processes that enhance its bioactivity:

  • Synthesis Methods : A one-pot synthesis approach has been developed that allows for the efficient production of various substituted quinolines, optimizing yield and purity. This method facilitates the exploration of structure-activity relationships crucial for drug development .

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the application. For example, in biochemical studies, it may inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride, as indicated by similarity scores (ranging 0.53–0.66) derived from shared substituents or core motifs (Table 1) .

Table 1: Structural Comparison of 2-Amino-6,7-dimethyl-3-propylquinoline HCl and Analogues
Compound Name CAS Number Core Structure Substituents Similarity Score Key Features
2-Amino-6,7-dimethyl-3-propylquinoline HCl 848499-31-0 Quinoline 2-amino, 6,7-dimethyl, 3-propyl, HCl Hydrochloride salt; lipophilic side chains
2-Amino-N-methylthiazole-5-carboxamide 1177494-20-0 Thiazole 2-amino, N-methyl, 5-carboxamide 0.66 Carboxamide group; high polarity
Thiazol-5-ylmethanamine hydrochloride 131052-46-5 Thiazole 5-ylmethanamine, HCl 0.64 Primary amine; hydrochloride salt
2,3-Dimethyl-2H-1,4-thiazine-6-carboxamide 1956322-75-0 Thiazine 2,3-dimethyl, 6-carboxamide 0.55 Thiazine ring; carboxamide

Key Observations :

  • Core Structure: The target compound’s quinoline core distinguishes it from thiazole/thiazine-based analogues. Quinoline’s aromatic nitrogen enhances π-π stacking interactions, whereas thiazoles offer sulfur-based electronic effects .
  • Substituent Effects : The propyl and dimethyl groups in the target compound increase lipophilicity compared to carboxamide-containing analogues (e.g., 1177494-20-0), which may favor membrane permeability but reduce water solubility.
  • Hydrochloride Salts : Both the target compound and 131052-46-5 are hydrochloride salts, a feature associated with improved crystallinity and solubility compared to free bases .

Physicochemical and Functional Insights

Hydrochloride Salt Properties (Referencing Ortho-Toluidine HCl)
Table 2: General Properties of Hydrochloride Salts (Adapted from )
Property Ortho-Toluidine HCl (Example) Inferred for 848499-31-0
Solubility in Water High Likely moderate-high
Melting Point ~220°C Expected >200°C
Stability Hygroscopic Likely hygroscopic

Hydrochloride salts generally improve aqueous solubility, critical for in vivo efficacy. However, hygroscopicity may necessitate controlled storage conditions .

Research Implications and Limitations

  • Structural Similarity vs.
  • Synthetic Utility: Thiazole/thiazine derivatives are prevalent in antimicrobial agents, whereas quinolines are explored for kinase inhibition. The target compound’s propyl group may confer unique target-binding properties .

Biological Activity

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H16ClN2C_{13}H_{16}ClN_2 and a molecular weight of approximately 250.77 g/mol. The structural features include an amino group at the 2-position and methyl groups at the 6 and 7 positions of the quinoline ring, which contribute to its biological activity. The hydrochloride form enhances its solubility, facilitating various biochemical assays and applications in pharmaceutical research .

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions associated with chronic inflammation .

3. Interaction with Biological Targets
The compound is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. Binding affinity studies indicate that it may influence metabolic pathways, which is crucial for understanding its therapeutic potential and possible side effects .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been explored to optimize yield and purity:

Synthesis MethodDescription
Microwave-Assisted Synthesis Utilizes microwave irradiation to enhance reaction rates and yields, producing the compound efficiently under mild conditions .
One-Pot Reactions Combines multiple reaction steps into a single process, reducing time and resource use while increasing overall yield .

Case Studies

Several studies have evaluated the biological activity of related compounds to establish structure-activity relationships (SAR). For example:

  • A study on analogs of quinoline derivatives showed that modifications in amino and methyl substitutions significantly impacted their antimicrobial efficacy .
  • Another investigation assessed the anti-inflammatory effects of similar compounds, highlighting the importance of specific functional groups in enhancing biological activity .

Research Findings

Recent findings indicate that the unique arrangement of methyl groups and the propyl chain on the quinoline ring may confer distinct biological activities compared to other similar compounds. The dual amino and methyl substitutions position it as a promising candidate for further exploration in medicinal chemistry .

Q & A

Q. What are the recommended synthetic routes for 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride, and how can reaction efficiency be optimized?

The Vilsmeier-Haack reaction is a foundational method for synthesizing substituted quinolines. For this compound, a modified approach using MSCL-DMF/DMAC as a reagent can improve regioselectivity for the 3-propyl substitution. Key parameters include maintaining anhydrous conditions, controlling temperature (70–90°C), and using catalytic amounts of iodine to accelerate cyclization. Post-synthesis, purification via column chromatography (silica gel, CHCl₃/MeOH gradient) ensures ≥95% purity. Contamination risks from unreacted intermediates (e.g., 2-chloro precursors) should be monitored via TLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) resolves aromatic protons (δ 6.8–8.2 ppm) and propyl/methyl groups (δ 1.2–2.6 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA mobile phase) detect impurities (<1% threshold).
  • Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ expected at ~277.8 g/mol).
  • XRD : For crystalline batches, lattice parameters validate salt formation (HCl counterion) .

Q. How should solubility and stability be assessed for in vitro assays?

Solubility screening in DMSO (≥50 mM stock) is standard. For aqueous buffers (PBS, pH 7.4), use sonication and incremental dilution to avoid precipitation. Stability studies (4°C/-20°C) over 72 hours with HPLC monitoring reveal degradation products (e.g., deamination or oxidation). Include antioxidants (0.1% BHT) for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/propyl groups) influence biological activity in kinase inhibition assays?

The 6,7-dimethyl groups enhance lipophilicity, improving membrane permeability (logP ~2.8). The 3-propyl chain may sterically hinder binding to off-target kinases (e.g., PI3Kγ vs. PI3Kδ). Comparative SAR studies with analogs lacking the propyl group show a 10-fold reduction in IC₅₀ against PI3Kδ (e.g., AMG319: IC₅₀ = 8 nM vs. propyl-free analog IC₅₀ = 85 nM) .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies often arise from cell-specific metabolic rates or efflux pump expression (e.g., MDR1). Mitigate this by:

  • Normalizing data to intracellular concentration (LC-MS quantification).
  • Using isogenic cell pairs (e.g., MDR1-transfected vs. parental).
  • Testing in hypoxia-mimetic conditions (1% O₂) to assess metabolic stability .

Q. How can synthetic yield be improved while minimizing genotoxic impurities?

Replace traditional alkylating agents (e.g., methyl iodide) with safer alternatives (e.g., dimethyl sulfate derivatives). Optimize stoichiometry (1:1.2 molar ratio of quinoline precursor to propylating agent) and employ flow chemistry for precise temperature control. Post-reaction, use scavenger resins (e.g., QuadraPure™) to remove residual alkyl halides. Validate purity via ICH Q3A-compliant assays .

Q. What in silico tools predict target engagement and off-target effects?

Molecular docking (AutoDock Vina) with PI3Kδ crystal structures (PDB: 4XE0) identifies key interactions:

  • Propyl group: Hydrophobic pocket (Val828, Ile910).
  • Amino group: Hydrogen bonding with Asp911. Off-target profiling via SwissTargetPrediction reveals potential cross-reactivity with JAK2 (probability score: 0.32), necessitating kinome-wide selectivity screening .

Methodological Notes

  • Contradiction Handling : Conflicting solubility data may arise from polymorphic forms. Use DSC/TGA to identify hydrates or amorphous content .
  • Regulatory Compliance : For preclinical studies, follow ICH M7 guidelines for mutagenic impurity control (e.g., limit nitrosoamines to <1 ppm) .

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